2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide
Overview
Description
2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a synthetic organic compound characterized by the presence of an iodophenoxy group and a pyrazolyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. The iodophenoxy group can be introduced through an iodination reaction of a phenol derivative. The pyrazolyl acetamide moiety is then synthesized through a series of reactions involving the formation of the pyrazole ring and subsequent acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups present in the molecule.
Acylation and Alkylation: The acetamide moiety can be modified through acylation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for iodination, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodophenoxy group can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodophenoxy)-2-methoxybenzene
- 1-[(4-Iodophenoxy)methyl]-2-methylbenzene
- 1-(4-Iodophenoxy)-2,4-dimethylbenzene
Uniqueness
2-(4-iodophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide is unique due to the presence of both the iodophenoxy and pyrazolyl acetamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-iodophenoxy)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2/c1-14-2-4-15(5-3-14)12-23-11-10-18(22-23)21-19(24)13-25-17-8-6-16(20)7-9-17/h2-11H,12-13H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGWGWOXMYQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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